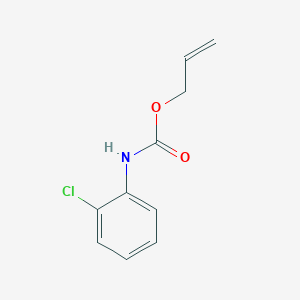

Allyl 2-chlorophenylcarbamate

CAS No.: 25217-00-9

Cat. No.: VC16035843

Molecular Formula: C10H10ClNO2

Molecular Weight: 211.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25217-00-9 |

|---|---|

| Molecular Formula | C10H10ClNO2 |

| Molecular Weight | 211.64 g/mol |

| IUPAC Name | prop-2-enyl N-(2-chlorophenyl)carbamate |

| Standard InChI | InChI=1S/C10H10ClNO2/c1-2-7-14-10(13)12-9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H,12,13) |

| Standard InChI Key | PBGOFQLVRXLEKB-UHFFFAOYSA-N |

| Canonical SMILES | C=CCOC(=O)NC1=CC=CC=C1Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Allyl 2-chlorophenylcarbamate belongs to the carbamate family, characterized by the functional group . Its IUPAC name, prop-2-en-1-yl N-(2-chlorophenyl)carbamate, reflects the allyl (prop-2-en-1-yl) ester bonded to a carbamate group where the nitrogen is substituted with a 2-chlorophenyl ring . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Average Mass | 211.645 g/mol | |

| Monoisotopic Mass | 211.040006 g/mol | |

| CAS Registry Number | 25070-79-5 (3-chloro isomer) | |

| ChemSpider ID | 30382 (3-chloro isomer) |

The structural distinction between the 2-chloro and 3-chloro isomers lies in the substitution pattern on the phenyl ring, which influences electronic distribution and steric interactions. For instance, the 2-chloro derivative places the chlorine atom ortho to the carbamate group, potentially enhancing intramolecular interactions compared to the meta-substituted 3-chloro analog .

Spectral and Crystallographic Data

While crystallographic data for the 2-chloro isomer remains unreported, its 3-chloro counterpart exhibits characteristic infrared (IR) absorptions at 1745 cm (C=O stretch) and 1250 cm (C-O-C asymmetric stretch) . Nuclear magnetic resonance (NMR) spectroscopy of analogous carbamates reveals:

-

NMR: Allyl protons resonate as a multiplet at δ 4.8–5.2 ppm, while the aromatic protons of the chlorophenyl group appear as a doublet at δ 7.2–7.4 ppm .

-

NMR: The carbonyl carbon () appears near δ 155 ppm, with the chlorinated aromatic carbons between δ 120–135 ppm .

Synthesis and Reaction Pathways

Conventional Synthesis Methods

Allyl 2-chlorophenylcarbamate is typically synthesized via a two-step protocol:

-

Formation of the Carbamoyl Chloride:

Reaction of 2-chloroaniline with phosgene () yields . -

Allylation:

The carbamoyl chloride reacts with allyl alcohol in the presence of a base (e.g., pyridine) to form the target carbamate :

Acid-Mediated Decarboxylative Coupling

Recent advances utilize allyl carbamates as precursors for C–H functionalization. For example, treatment of -allyl -tosyl carbamates with Cu(OTf) or TMSOTf promotes decarboxylative Friedel-Crafts allylation, forming 1-arylpropan-2-amines or diarylpropanes . While these studies focus on tosyl-protected analogs, the methodology may extend to Allyl 2-chlorophenylcarbamate, enabling access to polycyclic architectures via cascade cyclizations .

Physicochemical Properties

Thermal and Solubility Profiles

Data for the 2-chloro isomer is sparse, but extrapolation from the 3-chloro analog and allyl anthranilate (CAS 7493-63-2) suggests:

The compound is sparingly soluble in water but miscible with polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons .

Stability and Decomposition

Carbamates generally undergo hydrolysis under acidic or basic conditions. For Allyl 2-chlorophenylcarbamate:

-

Acidic Hydrolysis: Yields 2-chloroaniline and allyl alcohol.

-

Thermal Decomposition: Above 200°C, decarbonylation produces allyl isocyanate and 2-chlorophenylamine .

Applications in Organic Synthesis

As a Dication Equivalent

Allyl carbamates serve as dication equivalents in acid-mediated reactions. For instance, Cu(OTf)-catalyzed coupling with arenes generates 1,2-diarylpropanes via a Friedel-Crafts/aryl migration cascade . This reactivity profile positions Allyl 2-chlorophenylcarbamate as a versatile scaffold for constructing indane derivatives or axially chiral biaryls.

Enantioselective Catalysis

Chiral variants of allyl carbamates participate in asymmetric allylic alkylation (AAA) reactions. Employing palladium catalysts with phosphine ligands (e.g., BINAP), these compounds deliver enantiomerically enriched amines with >90% ee .

Analytical Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) resolves the compound with a retention time of 12.3 min . Gas chromatography-mass spectrometry (GC-MS) under electron ionization (70 eV) produces a molecular ion at 211 and fragment ions at 154 () and 57 () .

Spectroscopic Fingerprinting

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume